N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a naphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling with Naphthalene Derivative: The benzimidazole derivative is then coupled with a naphthalene carboxylic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like dimethylformamide (DMF) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Electronics: Its unique structure allows it to be used in the fabrication of organic thin-film transistors (OTFTs), which are essential components in flexible electronic devices.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar in structure but lacks the naphthalene moiety.
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds have a benzothiazole ring instead of a benzimidazole ring and exhibit different biological activities.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide is unique due to its combination of a benzimidazole moiety with a naphthalene carboxamide structure. This unique combination imparts distinct electronic and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-30-23-15-17-8-3-2-7-16(17)14-20(23)25(29)26-19-10-6-9-18(13-19)24-27-21-11-4-5-12-22(21)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWDGMDLIGVVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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